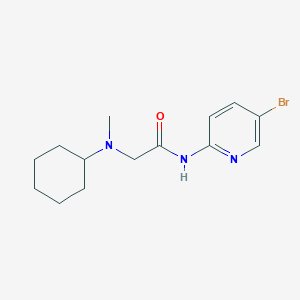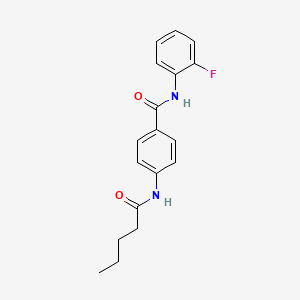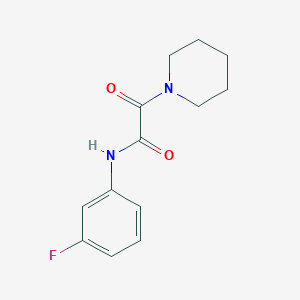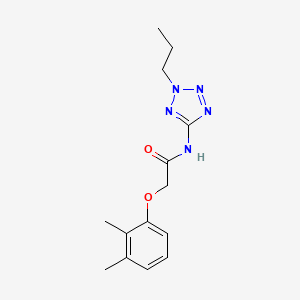![molecular formula C16H14F4N2O3 B4681890 N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4681890.png)
N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, also known as DFP-10917, is a novel small molecule inhibitor that has been recently discovered. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea works by inhibiting the activity of a protein called Aurora kinase A. This protein is involved in cell division and is overexpressed in various types of cancer cells. By inhibiting the activity of Aurora kinase A, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, indicating that it has a high specificity for cancer cells. It has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed by the body and has a long half-life. In addition, this compound has been shown to have good stability in various biological fluids, making it a promising candidate for further development as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for further optimization. It also has a high specificity for cancer cells, which reduces the risk of off-target effects. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, it has a low solubility in organic solvents, which can limit its use in some experiments.
Direcciones Futuras
For research include optimizing the synthesis method to improve the yield and purity of the compound, conducting further preclinical studies to determine its efficacy in vivo, and developing a formulation that can be used in clinical trials. In addition, N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea could be used in combination with other cancer therapies to improve their efficacy and reduce the risk of resistance. Finally, further research is needed to determine the potential of this compound in other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases and histone deacetylases.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O3/c1-24-13-6-4-10(8-14(13)25-2)21-15(23)22-12-7-9(16(18,19)20)3-5-11(12)17/h3-8H,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPCHZGDCRSWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4681825.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4681828.png)


![methyl 5-[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4681854.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4681862.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4681868.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(4-methoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4681876.png)
![ethyl 3-(7-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4681884.png)

